11-(3-METHOXYPHENYL)-3,3-DIMETHYL-10-(2-PHENYLACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE
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Overview
Description
11-(3-METHOXYPHENYL)-3,3-DIMETHYL-10-(2-PHENYLACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE is a complex organic compound belonging to the class of benzodiazepine derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(3-METHOXYPHENYL)-3,3-DIMETHYL-10-(2-PHENYLACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE can be achieved through microwave-assisted synthesis. This method involves the use of silica-supported fluoroboric acid as a catalyst. The reaction conditions typically include:
Microwave irradiation: This accelerates the reaction process.
Catalyst: Silica-supported fluoroboric acid.
Solvent: Commonly used solvents include ethanol or methanol.
Temperature: The reaction is carried out at elevated temperatures, often around 150-200°C.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of microwave-assisted synthesis can be scaled up for industrial applications. The use of continuous flow reactors and optimization of reaction conditions can facilitate large-scale production.
Chemical Reactions Analysis
Types of Reactions
11-(3-METHOXYPHENYL)-3,3-DIMETHYL-10-(2-PHENYLACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
11-(3-METHOXYPHENYL)-3,3-DIMETHYL-10-(2-PHENYLACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anxiolytic and antioxidant agent.
Biological Research: It is used to study the binding abilities towards the benzodiazepine binding site on GABA A receptors.
Pharmacology: It is evaluated for its anxiolytic effects using in vivo models such as the Elevated Plus Maze and Light & Dark box.
Mechanism of Action
The mechanism of action of 11-(3-METHOXYPHENYL)-3,3-DIMETHYL-10-(2-PHENYLACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE involves its interaction with the central nervous system. It binds to the benzodiazepine binding site on GABA A receptors, enhancing the inhibitory effects of GABA (gamma-aminobutyric acid). This leads to anxiolytic effects, reducing anxiety and promoting relaxation .
Comparison with Similar Compounds
Similar Compounds
11-(2,3-DIMETHOXYPHENYL)-3,3-DIMETHYL-2,3,4,5,10,11-HEXAHYDRODIBENZO[B,E][1,4]DIAZEPIN-1-ONE: This compound has similar anxiolytic and antioxidant properties.
Other Benzodiazepine Derivatives: Compounds such as diazepam and lorazepam also interact with GABA A receptors but may have different pharmacokinetic profiles and side effects.
Uniqueness
11-(3-METHOXYPHENYL)-3,3-DIMETHYL-10-(2-PHENYLACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE is unique due to its specific structural modifications, which may confer distinct pharmacological properties and binding affinities compared to other benzodiazepine derivatives .
Properties
IUPAC Name |
6-(3-methoxyphenyl)-9,9-dimethyl-5-(2-phenylacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N2O3/c1-30(2)18-24-28(26(33)19-30)29(21-12-9-13-22(17-21)35-3)32(25-15-8-7-14-23(25)31-24)27(34)16-20-10-5-4-6-11-20/h4-15,17,29,31H,16,18-19H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGULRBMDLMXKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)CC4=CC=CC=C4)C5=CC(=CC=C5)OC)C(=O)C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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